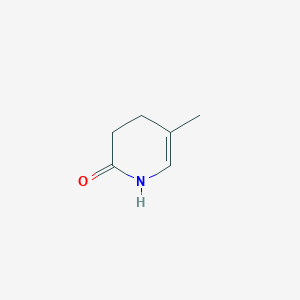

5-Methyl-3,4-dihydropyridin-2(1H)-one

Description

Properties

CAS No. |

91936-25-3 |

|---|---|

Molecular Formula |

C6H9NO |

Molecular Weight |

111.14 g/mol |

IUPAC Name |

5-methyl-3,4-dihydro-1H-pyridin-2-one |

InChI |

InChI=1S/C6H9NO/c1-5-2-3-6(8)7-4-5/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

AYVIIWXJYORYKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 3,4 Dihydropyridin 2 1h One and Its Analogues

Established Reaction Pathways for Dihydropyridinone Formation

Catalytic Approaches

Catalytic methods offer efficient and selective routes to dihydropyridinone structures. These approaches often involve the use of transition metals, acids, or small organic molecules to facilitate the desired transformations.

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for hydrogenation reactions in organic synthesis. nih.gov Its applications include the reduction of various functional groups such as nitro compounds, imines, and carbonyls. nih.gov In the context of dihydropyridinone synthesis, Pd/C can be employed for the hydrogenation of the corresponding pyridinone precursors.

The stereochemical outcome of catalytic hydrogenation is a crucial consideration, as the addition of hydrogen typically occurs in a syn fashion, with both hydrogen atoms adding to the same face of the double bond. masterorganicchemistry.com This stereoselectivity arises from the adsorption of the substrate onto the surface of the metal catalyst, usually on the less sterically hindered face. masterorganicchemistry.com However, side reactions such as isomerization of adjacent stereocenters can sometimes occur with Pd/C, a phenomenon that is less prevalent with platinum-based catalysts. masterorganicchemistry.com While the direct asymmetric hydrogenation of pyridone precursors to 2-piperidones is challenging due to amide resonance, strategies involving chiral auxiliaries on the pyridine (B92270) ring have been developed for the asymmetric hydrogenation to piperidines. scielo.org.mx

Detailed research findings on the specific stereochemical control in the Pd/C-mediated hydrogenation of 5-methylpyridin-2(1H)-one to 5-Methyl-3,4-dihydropyridin-2(1H)-one are not extensively documented in the reviewed literature. However, the general principles of heterogeneous catalysis suggest that the approach of the substrate to the catalyst surface would dictate the stereochemistry of the resulting dihydropyridinone.

Lewis and Brønsted acids are effective catalysts for cyclocondensation reactions that form the dihydropyridinone ring. These reactions often proceed through a mechanism involving the activation of carbonyl groups and subsequent intramolecular cyclization. A prominent example of such a reaction is the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, compounds structurally related to dihydropyridinones. wikipedia.org

The mechanism of the Biginelli reaction, which can be catalyzed by both Brønsted and Lewis acids, involves a series of bimolecular reactions. wikipedia.org One proposed pathway begins with the acid-catalyzed aldol (B89426) condensation of an aldehyde and a β-ketoester, which is often the rate-limiting step. This is followed by the nucleophilic addition of urea (B33335) and subsequent dehydration to yield the final dihydropyrimidinone product. wikipedia.org

Various Lewis acids, including copper(II) trifluoroacetate (B77799) hydrate (B1144303) and boron trifluoride, have been shown to catalyze this reaction. wikipedia.org Similarly, Brønsted acids can promote these cyclizations. unito.itnih.gov For instance, trichloroacetic acid has been used as an efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. While these examples focus on dihydropyrimidinones, the underlying principles of acid-catalyzed cyclocondensation are applicable to the synthesis of dihydropyridinones from appropriate acyclic precursors.

A variety of Lewis acids have been employed to catalyze the synthesis of dihydropyrimidinones, as detailed in the table below.

| Catalyst | Substrates | Conditions | Yield (%) |

| Copper methanesulfonate | Aldehyde, 1,3-dicarbonyl compound, urea | Solvent-free, 1-2h | High |

| Molecular iodine | Mono-substituted urea, alkylaldehyde, arylaldehyde | MeCN, reflux, 12h | Reasonable |

| Hf(OTf)₄ | Aldehyde, β-ketoester, urea | Solvent-free | High |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including dihydropyridinones. Chiral small organic molecules can catalyze reactions with high enantioselectivity, providing access to optically active products.

One notable approach is the use of chiral phosphoric acids in transfer hydrogenation reactions. For example, 2-hydroxypyrimidines can be hydrogenated using a Hantzsch ester or dihydrophenanthridine as the hydrogen source, catalyzed by a chiral phosphoric acid, to produce chiral 3,4-dihydropyrimidin-2(1H)-ones with excellent yields and enantioselectivities. nih.gov

Furthermore, organocatalytic domino reactions have been developed for the synthesis of tetrahydropyridine (B1245486) derivatives. A quinine-derived squaramide can catalyze a triple-domino Michael/aza-Henry/cyclization reaction to afford tetrahydropyridines with three contiguous stereocenters in good yields and high enantiomeric excesses. nih.gov While not directly producing dihydropyridinones, these methods showcase the potential of organocatalysis in constructing complex nitrogen-containing heterocycles with high stereocontrol.

The table below summarizes key findings in the organocatalytic synthesis of dihydropyridinone-related structures.

| Catalyst Type | Reaction Type | Product | Stereoselectivity |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Chiral 3,4-dihydropyrimidin-2(1H)-ones | up to 99% ee |

| Quinine-derived Squaramide | Michael/aza-Henry/cyclization Domino | Tetrahydropyridines | High ee |

Heterogeneous catalysts offer several advantages, including ease of separation and recyclability. In recent years, novel heterogeneous catalysts such as Metal-Organic Frameworks (MOFs) and natural materials have been explored for the synthesis of dihydropyridinone analogues.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. nih.gov Their high surface area and tunable active sites make them promising catalysts. MOFs containing both Lewis and Brønsted acid sites have been successfully used as heterogeneous catalysts for the synthesis of dihydropyrimidinones via the Biginelli reaction. researchgate.net For example, a chromium-based MOF with coordinatively unsaturated metal sites (Lewis acids) and postsynthetically introduced sulfonic acid groups (Brønsted acids) has shown high catalytic activity. researchgate.net

Natural Catalysts , such as cuttlebone, have been investigated as green and sustainable catalysts. scielo.org.mxjmcs.org.mx Cuttlebone, which is primarily composed of calcium carbonate in the aragonite form, can effectively catalyze the one-pot, multi-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, offering high yields and short reaction times. scielo.org.mxjmcs.org.mx

The following table highlights the use of heterogeneous catalysts in the synthesis of dihydropyrimidinones.

| Catalyst Type | Catalyst Example | Reaction Type | Conditions | Key Advantages |

| Metal-Organic Framework | Cr-based MOF | Biginelli Reaction | Solvent-less | Recyclable, bifunctional (Lewis and Brønsted acid sites) |

| Natural Catalyst | Cuttlebone | Biginelli Reaction | Solvent-free, 90 °C | Green, reusable, high yields |

Multi-Component Reactions (MCRs) for Dihydropyridinone Ring Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR for the preparation of 1,4-dihydropyridine (B1200194) derivatives. rsc.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. rsc.org

While the traditional Hantzsch reaction yields 1,4-dihydropyridines, modifications of this reaction can lead to other heterocyclic structures. For instance, the synthesis of polyhydroquinolines, which are structurally related to dihydropyridinones, can be achieved through a modified Hantzsch reaction. taylorfrancis.com

The Biginelli reaction, as mentioned previously, is another important MCR that directly produces 3,4-dihydropyrimidin-2(1H)-ones, which are close analogues of the target compound. wikipedia.orgnih.gov This one-pot condensation of an aldehyde, a β-ketoester, and urea is a cornerstone in the synthesis of this class of heterocycles. wikipedia.org The reaction can be catalyzed by a variety of Lewis and Brønsted acids. nih.gov

The table below provides an overview of relevant multi-component reactions.

| Reaction Name | Reactants | Product |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea | 3,4-Dihydropyrimidin-2(1H)-one |

Biginelli-Type Cyclocondensation Protocols for 3,4-Dihydropyrimidin-2(1H)-ones

The Biginelli reaction, a one-pot cyclocondensation, stands as a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). beilstein-journals.orgmdpi.com This multicomponent reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793). nih.govnih.gov While the classic Biginelli reaction often suffers from low yields and long reaction times, numerous modifications have been developed to improve its efficiency. nih.govorganic-chemistry.org

A wide array of catalysts have been employed to enhance the reaction, including Brønsted and Lewis acids. mdpi.com Various metal chlorides such as zinc, ferric, cupric, and cobalt chlorides have proven effective, particularly at room temperature. researchgate.net Lanthanide triflates, specifically ytterbium triflate (Yb(OTf)₃), have been shown to significantly increase yields and shorten reaction times under solvent-free conditions. organic-chemistry.org Heterogeneous catalysts, like silicotungstic acid supported on Amberlyst-15 and acid-activated montmorillonite (B579905) clay, offer the advantages of easy separation and reusability, aligning with green chemistry principles. mdpi.com Natural catalysts, such as cuttlebone and even fruit juices, have also been explored as environmentally benign alternatives. nih.govscielo.org.mxyoutube.com

The scope of the Biginelli reaction has been expanded to include a variety of substrates. While aromatic aldehydes often yield better results, the reaction can be adapted for aliphatic aldehydes as well. beilstein-journals.orgnih.gov Different β-dicarbonyl compounds, including acetylacetone (B45752) and other enolizable ketones, can be used in place of traditional β-ketoesters. mdpi.comnih.gov

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Solvent-free, 100°C, 20 min | High yields (81-99%), short reaction time, reusable catalyst | organic-chemistry.org |

| Silicotungstic acid on Amberlyst-15 | Solventless, 92°C | Heterogeneous, reusable, high atom economy | mdpi.com |

| Zinc Chloride in Acetic Acid | Room temperature | Effective and greener catalyst system | researchgate.net |

| Cuttlebone | Solvent-free, 90°C, 10 min | Natural, efficient, and reusable | scielo.org.mx |

| Brønsted Acidic Ionic Liquid | Solvent-free, 30-90°C | Efficient under mild conditions, reusable | nih.gov |

Alternative One-Pot Condensation and Cyclization Reactions

Beyond the traditional Biginelli protocol, alternative one-pot multicomponent reactions (MCRs) have been developed for the synthesis of dihydropyridinone structures. ichem.md These MCRs are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity in a single step. beilstein-journals.org For instance, a molecular iodine-catalyzed three-component synthesis has been developed, starting from mono-substituted ureas, alkylaldehydes, and arylaldehydes, which proceeds with high chemo- and regioselectivity. nih.gov

The synthesis of functionalized 2-pyridones can also be achieved through the Michael addition and three-component cyclization of amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates. rsc.org This method allows for the selective conversion of aliphatic and aromatic amines into N-alkyl-disubstituted and N-aryl-trisubstituted 2-pyridones, respectively. rsc.org

Ring Closure and Annulation Strategies

Ring closure and annulation reactions represent another important avenue for the construction of the pyridone ring system. One effective strategy involves a 6π-electrocyclization of dienyl isocyanates, which can be generated in a one-pot sequence from dienyl carboxylic acids via a Curtius rearrangement. acs.orgacs.org The reactivity in this process is influenced by the substitution pattern of the starting carboxylic acids, with aliphatic precursors often being more reactive than their aromatic counterparts. acs.org

Tandem reaction sequences involving cyclization, ester hydrolysis, and decarboxylation have also been employed to form fused 2-pyridones. nih.gov For example, the reaction of cyclic β-keto methyl esters with propiolamide (B17871) in water, followed by acid- or base-promoted intramolecular ring closure, provides an efficient route to 5,6-fused 2-pyridone systems. nih.govorganic-chemistry.org Annulation reactions, such as the self-[3+2] annulation of pyridinium (B92312) salts, have been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild conditions. rsc.org

Direct Derivatization and Functionalization from Precursor Pyridones

The direct functionalization of pre-existing pyridone rings offers a strategic approach to introduce substituents like the 5-methyl group or to build more complex analogues. For instance, C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones can be synthesized with high regioselectivity through the addition of benzhydryllithium or benzhydrylmagnesiate reagents to 2-pyridones. mdpi.comnih.gov this compound itself serves as a key intermediate in the synthesis of agrochemicals, such as in the iron-catalyzed chlorination to produce 2,3-dichloro-5-methylpyridine (B1314173).

Advanced Synthetic Techniques in Dihydropyridinone Research

The development of stereoselective synthetic methods is crucial for accessing chiral dihydropyridinones, which often exhibit distinct biological activities.

Chemoenzymatic and Enzymatic Synthesis for Enantioselective Production

Chemoenzymatic approaches combine the strengths of chemical synthesis and biocatalysis to produce optically active compounds with high enantiomeric excess. wur.nlnih.gov A notable example is the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones, where the key step is a lipase-catalyzed hydrolysis. rsc.org Specifically, Candida rugosa lipase (B570770) (CRL) has been successfully used to achieve enantiomeric excesses of 94–99%. rsc.org The resulting enantioenriched dihydropyridinones can be further transformed into other valuable chiral molecules, such as 1,4-dihydropyridines and benzodiazepine (B76468) derivatives, without racemization. rsc.org

Asymmetric Synthetic Routes to Chiral Dihydropyridinones

Asymmetric synthesis provides a direct route to enantiomerically enriched dihydropyridinones. uwindsor.ca Organocatalysis has emerged as a powerful tool in this area. For example, the first cinchona-alkaloid-organocatalyzed enantioselective synthesis of chiral 1,4-dihydropyridine derivatives has been described. nih.gov This method utilizes a bis-cinchona catalyst to activate the Michael addition reaction between malononitrile (B47326) derivatives and enamines, affording highly substituted 1,4-dihydropyridines with very good results. nih.gov Chiral spirocyclic SPINOL-phosphoric acids have also been employed as catalysts in the asymmetric version of a Biginelli-type multicomponent reaction to produce enantiomerically enriched DHPMs. nih.gov

| Method | Catalyst/Enzyme | Key Features | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chemoenzymatic Hydrolysis | Candida rugosa lipase (CRL) | Enantioselective hydrolysis of acetoxy group | 94-99% | rsc.org |

| Asymmetric Organocatalysis | Bis-cinchona alkaloid | Enantioselective Michael addition | Up to 98% | nih.gov |

| Asymmetric Biginelli-type Reaction | Chiral SPINOL-phosphoric acid | Catalytic asymmetric multicomponent reaction | Up to 77% | nih.gov |

Solid-Phase Organic Synthesis (SPOS) of Dihydropyridinone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening. iupac.org This methodology has been successfully applied to the synthesis of dihydropyridinone scaffolds, offering advantages in purification and automation. iupac.org

In a typical solid-phase approach, one of the building blocks of the dihydropyridinone ring is attached to a solid support, such as a resin. The subsequent reaction partners are then added in solution, and the desired cyclization reaction occurs on the solid phase. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. The final product is then cleaved from the solid support. iupac.org

Different strategies have been developed, varying in the choice of the resin-bound building block and the linker used to attach it to the support. iupac.org For instance, the β-ketoester component of the Biginelli condensation, a classic multicomponent reaction for synthesizing dihydropyrimidinones (a related class of heterocycles), can be immobilized on a solid support. This allows for the variation of the aldehyde and urea/thiourea components in solution to generate a library of diverse dihydropyrimidinone analogs. iupac.org

Furthermore, SPOS allows for additional chemical transformations to be performed on the resin-bound intermediate. For example, after the formation of the dihydropyridinone ring, functional groups on the scaffold can be further modified. One such modification is the regioselective N3-acylation of a polymer-bound dihydropyrimidinone intermediate using acyl chlorides. iupac.org This post-synthesis modification adds another layer of diversity to the generated library. The final N3-functionalized products are then obtained by cleaving them from the resin. iupac.org The ability to perform multi-step synthetic sequences on a solid support without intermediate purification steps is a key advantage of SPOS in the construction of complex heterocyclic libraries. nih.govnih.gov

Microwave-Assisted and Sonochemical Synthesis

To enhance reaction rates and improve yields, alternative energy sources such as microwave irradiation and ultrasound have been explored for the synthesis of dihydropyridinone and related heterocyclic scaffolds. researchgate.netjocpr.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions. nih.govrsc.org In the context of dihydropyridinone synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve product yields compared to conventional heating methods. chemrxiv.orgresearchgate.net

For example, the Biginelli condensation, a three-component reaction used to produce dihydropyrimidinones, can be efficiently carried out under microwave irradiation. chemrxiv.orgresearchgate.net In one study, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones was achieved in high yields (89-98%) in just 10-20 minutes under microwave conditions at 80°C, a significant improvement over the 15-25% yields obtained with conventional heating. chemrxiv.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. nih.gov

The scope of microwave-assisted synthesis is broad, accommodating a variety of aldehydes, β-ketoesters, and urea or thiourea derivatives to produce a diverse range of dihydropyridinone analogs. jocpr.comresearchgate.net The use of catalysts, such as lanthanum oxide or acid-functionalized mesoporous polymers, can further enhance the efficiency of these reactions under microwave irradiation. chemrxiv.orgresearchgate.net

| Reactants | Catalyst | Conditions | Yield | Reference |

| Aldehyde, Ethyl acetoacetate, Urea | Acid-functionalized mesoporous polymer | 80°C, 50W MW, 10-20 min | 89-98% | chemrxiv.org |

| Aldehyde, β-keto ester, Urea/Thiourea | Lanthanum oxide | 320W MW, 20-60 s | Excellent | researchgate.net |

Sonochemical Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional method for synthesizing dihydropyridinone scaffolds. researchgate.netwikipedia.org The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. wikipedia.orgrsc.org This process generates localized "hot spots" with extremely high temperatures and pressures, which can accelerate reaction rates. researchgate.netwikipedia.org

Sonochemical methods have been successfully employed for the one-pot synthesis of 1,4-dihydropyrimidinones. researchgate.net These reactions are often carried out in solution, with ultrasound irradiation promoting the condensation of aldehydes, ethyl acetoacetate, and urea or thiourea. researchgate.net The use of a catalyst, such as zinc oxide nanoparticles supported on reduced graphene oxide, can further enhance the reaction efficiency under sonication. researchgate.net

Advantages of sonochemical synthesis include improved reaction rates, higher yields, and often milder reaction conditions compared to conventional methods. researchgate.net This approach aligns with the principles of green chemistry by offering an energy-efficient alternative for the synthesis of these important heterocyclic compounds. researchgate.net

Solvent-Free and Environmentally Conscious Methodologies

In recent years, there has been a significant push towards developing "green" and sustainable synthetic methods in organic chemistry. chemmethod.comresearchgate.net This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign catalysts for the synthesis of this compound and its analogs. researchgate.netorientjchem.org

The Biginelli reaction, a cornerstone for producing dihydropyrimidinones, has been a key target for the development of greener protocols. nih.gov Traditionally, this reaction required harsh acidic conditions and often resulted in low yields. nih.gov Modern approaches have focused on eliminating the need for volatile and often toxic organic solvents.

One effective solvent-free method involves heating a mixture of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of a catalyst. orientjchem.orgrsc.org A variety of catalysts have been employed under these conditions, including:

Trichloroacetic acid: This catalyst (20 mol%) has been used for the one-pot synthesis of this compound, affording the product in 70-85% yield after heating at 70°C.

Heterogeneous magnetic nanocatalysts: Catalysts like SO3H@imineZCMNPs have been shown to be highly efficient and reusable for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives under solvent-free conditions at 90°C. rsc.org

Natural catalysts: Cuttlebone has been utilized as a natural, eco-friendly catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. scielo.org.mx

Ionic liquids: Brønsted acidic ionic liquids have been demonstrated to be effective catalysts for this transformation, also under solvent-free conditions. nih.gov

These solvent-free methodologies offer several advantages, including simplified work-up procedures (often involving filtration and recrystallization), reduced waste generation, and lower costs. researchgate.netorientjchem.org The ability to recover and reuse the catalyst, as is the case with many heterogeneous and ionic liquid catalysts, further enhances the sustainability of these processes. chemmethod.comrsc.org The combination of solvent-free conditions with microwave irradiation can lead to even more efficient and environmentally friendly synthetic protocols. researchgate.netnih.gov

| Catalyst | Conditions | Key Advantages | Reference |

| Trichloroacetic acid | 70°C, 4-6 hours | Good yields (70-85%) | |

| SO3H@imineZCMNPs | 90°C | High yields, reusable catalyst | rsc.org |

| Cuttlebone | Solvent-free | Green, natural catalyst | scielo.org.mx |

| [Btto][p-TSA] (Ionic Liquid) | 90°C, 30 min | High yields, mild conditions | nih.gov |

| Lanthanum oxide | Microwave, solvent-free | Excellent yields, short reaction times | researchgate.net |

Chemical Reactivity and Transformations of the 5 Methyl 3,4 Dihydropyridin 2 1h One Core

Halogenation and Other Electrophilic Substitution Reactions for Functionalization

The electronic nature of the 5-methyl-3,4-dihydropyridin-2(1H)-one ring, featuring an electron-rich enamine-type double bond, makes it susceptible to attack by electrophiles. This reactivity is central to the functionalization of the core structure.

Halogenation is a key transformation for this class of compounds, often serving as a preliminary step for further modifications. For instance, this compound can be halogenated as part of a sequence to produce valuable agrochemical precursors. This process is typically followed by dehydrohalogenation to introduce aromaticity, ultimately leading to substituted pyridines. The introduction of halogens can be achieved using various reagents, with the reaction conditions influencing the regioselectivity. sci-hub.se

Beyond direct halogenation of the double bond, the α-carbon to the lactam carbonyl (C-3 position) represents another potential site for electrophilic substitution. This reactivity is typically achieved by forming an enolate or a related nucleophile through deprotonation with a strong base, followed by quenching with an electrophile. While direct examples on the parent compound are specific, analogous systems like 1,4,4-trimethyl-3,4-dihydroquinolin-2-one undergo efficient α-lithiation followed by reaction with electrophiles such as methyl iodide, demonstrating the synthetic utility of functionalizing this position. nih.gov This strategy allows for the introduction of alkyl, sulfonyl, or other groups at the C-3 position, significantly expanding the molecular diversity accessible from the dihydropyridinone core. nih.gov

Table 1: Examples of Electrophilic Functionalization Strategies on Dihydropyridinone-Related Scaffolds

| Precursor Scaffold | Reagents & Conditions | Functionalization Type | Product/Outcome | Citation |

| 5-methyl-3,4-dihydro-2(1H)-pyridone | 1. Halogenating agent2. Base (for dehydrohalogenation) | Halogenation/ Dehydro-halogenation | 2-hydroxy-5-methyl-6-halopyridine intermediate | |

| 1,4,4-trimethyl-3,4-dihydroquinolin-2-one | 1. LDA, THF, -10 °C2. CH₃I | α-Alkylation | 1,3,4,4-Tetramethyl-3,4-dihydroquinolin-2(1H)-one | nih.gov |

Dehydrogenation and Aromatization Processes to Pyridinone Analogues

The conversion of the 3,4-dihydropyridin-2(1H)-one ring into its aromatic pyridin-2(1H)-one counterpart is a synthetically important transformation. This dehydrogenation, or aromatization, process enhances the stability of the ring system and is a common strategy in the synthesis of various biologically active compounds.

A variety of oxidizing agents can be employed to effect this transformation. For related dihydropyrimidin-2(1H)-ones, calcium hypochlorite, Ca(OCl)₂, in an aqueous medium has been shown to be an efficient and environmentally benign reagent for oxidative aromatization. researchgate.net Another powerful oxidant for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is widely used for the dehydrogenation of heterocyclic compounds. For example, DDQ is used as an oxidant in a one-pot tandem reaction to achieve aromatization in the synthesis of dihydropyrazolo[5,1-a]isoquinolines. nih.gov The driving force for these reactions is the formation of the thermodynamically stable aromatic pyridine (B92270) ring.

The aromatization can also be achieved as a consequence of other reactions, such as the dehydrohalogenation of a halogenated intermediate, as previously mentioned. This two-step sequence provides a controlled method for achieving both functionalization and aromatization.

Table 2: Selected Reagents for Aromatization of Dihydropyridinones and Related Heterocycles

| Reagent | Substrate Class | Conditions | Outcome | Citation |

| Calcium Hypochlorite (Ca(OCl)₂) | 3,4-Dihydropyrimidin-2(1H)-ones | Aqueous media | Aromatization to Pyrimidinones | researchgate.net |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Various heterocycles | Varies (e.g., K₂CO₃ as base) | Oxidative Aromatization | nih.gov |

Photoinduced Rearrangements and Intramolecular Migrations in Dihydropyridinone Derivatives

The presence of a conjugated system within the dihydropyridinone ring makes it a candidate for photoinduced chemical reactions. Upon absorption of UV light, these molecules can access excited states, leading to rearrangements and transformations not readily achievable under thermal conditions. Cyclic enaminones, the core structure of dihydropyridin-4(1H)-ones which are related to the title compound, are known synthons for photocycloaddition reactions. nih.gov

Photochemical reactions in related lactam systems often involve significant skeletal reorganizations. For example, 6-methyl-2-phenyltetrahydropyridazin-3-one, a six-membered lactam, undergoes a photochemical ring contraction to yield 1-anilino-5-methylpyrrolidin-2-one. rsc.org This type of transformation highlights the potential for converting the six-membered dihydropyridinone ring into a five-membered pyrrolidinone scaffold.

Other photoinduced processes observed in similar heterocyclic systems include [2+2] photocycloadditions and subsequent Cope rearrangements, which can establish complex polycyclic frameworks. nih.gov Furthermore, diarylethenes containing oxazole (B20620) moieties can undergo photocyclization followed by sequential hydrogen shifts and ring-opening, demonstrating the intricate pathways available from photo-excited states. researchgate.net While specific studies on this compound are not detailed, these examples from related structures suggest a rich potential for photochemical exploration, including isomerizations, cycloadditions, and ring contractions. nih.gov

Ring-Modification Reactions, including Expansion and Contraction Strategies (e.g., Formation of Bridged Lactams)

The dihydropyridinone core can serve as a template for reactions that alter the size and topology of the heterocyclic ring. These ring expansion and contraction reactions are powerful tools for accessing novel and structurally complex scaffolds from readily available starting materials. wikipedia.orgetsu.edu

Ring Expansion: Dihydropyridinones can undergo ring expansion through reactions with suitable reagents. For instance, tetrahydropyridazin-3-ones react with dimethyl acetylenedicarboxylate (B1228247) to yield tetrahydroazepin-4-ones, expanding the six-membered ring to a seven-membered one. rsc.org Such transformations typically involve an initial addition followed by a rearrangement that incorporates atoms from the reagent into the ring structure.

Ring Contraction: As noted previously, photochemical methods can induce ring contraction. rsc.org Other strategies, such as the Wolff rearrangement or Favorskii rearrangement in appropriately functionalized derivatives, are classical methods for contracting rings. etsu.edu

Formation of Bridged Lactams: A particularly significant transformation is the use of dihydropyridinones to form bridged lactams. These structures, which feature a nitrogen atom at a bridgehead position, contain a non-planar, "twisted" amide bond, leading to unique reactivity. unc.edunih.gov Dihydropyridin-2-ones have been directly utilized in the formation of bridged δ-lactams. mdpi.com The synthesis of these strained systems often relies on intramolecular reactions where a side chain attached to the ring cyclizes to form the bridge. unc.edu Methods like the intramolecular Schmidt reaction on related cyclic ketones or carbene N-H insertion are powerful strategies for assembling these complex bicyclic systems. nih.govunc.edu The dihydropyridinone ring provides a rigid framework that can be elaborated with a suitable azide- or diazo-containing side chain to serve as a precursor for such intramolecular cyclizations.

Table 3: Ring-Modification Strategies for Lactam Scaffolds

| Transformation | Starting Scaffold Type | Reagents/Conditions | Resulting Structure | Citation |

| Ring Expansion | Tetrahydropyridazin-3-one | Dimethyl acetylenedicarboxylate | Tetrahydroazepin-4-one | rsc.org |

| Ring Contraction | Tetrahydropyridazin-3-one | UV light (photochemical) | Pyrrolidin-2-one | rsc.org |

| Bridged Lactam Formation | Dihydropyridin-2-one | (Not specified) | Bridged δ-Lactam | mdpi.com |

| Bridged Lactam Formation | 3-(Azidoethyl)cyclopentanone | HBF₄ in ether (Schmidt reaction) | Quinuclidone (Bridged Lactam) | unc.edunih.gov |

Versatile Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a fundamental concept in organic synthesis that allows for the strategic modification of a molecule's reactivity and properties. ub.eduimperial.ac.uk The this compound core possesses several functional groups that can be selectively modified.

N-Functionalization: The lactam nitrogen is a secondary amine and can be readily functionalized. N-alkylation or N-arylation can be achieved under basic conditions. For example, derivatives such as N-benzyl and N-phenyl substituted 5-methyl-3,4-dihydropyridin-2(1H)-ones have been synthesized, demonstrating the accessibility of this position for introducing a variety of substituents. mdpi.com

Carbonyl Group Transformations: The lactam carbonyl group can undergo reduction. Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine, yielding a substituted piperidine. The carbonyl can also be converted to a thiocarbonyl (thione) using reagents like Lawesson's reagent, which alters the electronic properties and reactivity of the heterocycle.

Alkene Modifications: The C=C double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated lactam, 5-methylpiperidin-2-one. fiveable.me Alternatively, it can undergo electrophilic addition reactions such as epoxidation or dihydroxylation to introduce oxygen-containing functional groups. fiveable.me

Derivatization: Derivatization involves chemically modifying a compound to produce a new one with properties that are better suited for a specific purpose, such as analysis or enhancing biological activity. nih.gov For the dihydropyridinone core, derivatization can be used to prepare libraries of related compounds for screening. This includes the aforementioned N-functionalization, as well as modifications at other positions following initial functionalization reactions like halogenation or lithiation. nih.govmdpi.com These strategies are crucial for exploring the structure-activity relationships of molecules derived from this versatile scaffold. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyl 3,4 Dihydropyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)

Specific, experimentally verified ¹H NMR and ¹³C NMR data for 5-Methyl-3,4-dihydropyridin-2(1H)-one are not readily found in the reviewed literature. One source provides ¹H NMR data in deuterated chloroform (B151607) (CDCl₃), but the reported chemical shifts and molecular formula (C₇H₁₁NO) suggest the data corresponds to an N-methylated derivative rather than the target compound (C₆H₉NO). For structurally related 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones, ¹H NMR spectra have been used to identify key structural features. mdpi.com

Table 1: ¹H NMR Data for a Putative N-Methylated Derivative of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.2 | s | 3H | CH₃ |

| 2.3–2.5 | m | 2H | CH₂-3 |

| 3.1 | s | 3H | NCH₃ |

| 8.1 | br s | 1H | NH |

Note: This data is from a source where the molecular formula suggests an N-methylated derivative and may not be representative of this compound.

No experimental ¹³C NMR data for this compound has been identified. For comparison, the ¹³C NMR spectra of various 3,4-dihydropyrimidin-2-ones, a different class of heterocyclic compounds, have been extensively reported. rsc.org

Mass Spectrometry (MS) Techniques, including High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

A high-resolution mass spectrometry (HRMS) analysis was found for a compound described as this compound, showing a molecular ion peak at m/z 139.0994 [M+H]⁺. This corresponds to a molecular formula of C₇H₁₁NO, which is inconsistent with the expected formula C₆H₉NO for the title compound. Therefore, this data likely pertains to a derivative. The expected exact mass for C₆H₉NO is approximately 111.14 g/mol .

Infrared (IR) Spectroscopy for Diagnostic Functional Group Analysis

A specific infrared (IR) spectrum for this compound is not available in the surveyed literature. For the broader class of 3,4-dihydropyrimidin-2(1H)-ones, characteristic IR absorption bands are typically observed for N-H stretching, C=O (amide) stretching, and C=C stretching. rsc.orgscielo.org.mx For example, in various synthesized 3,4-dihydropyrimidin-2(1H)-ones, characteristic peaks appear in the regions of 3105-3436 cm⁻¹ (N-H), 1618-1725 cm⁻¹ (C=O), and 1523-1649 cm⁻¹ (C=C). rsc.orgscielo.org.mx

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

There are no published X-ray diffraction (XRD) or single-crystal X-ray crystallography studies specifically for this compound. However, the crystal structures of several more complex dihydropyridinone and dihydropyrimidinone derivatives have been determined, providing insights into the conformations and intermolecular interactions within this class of compounds. preprints.org

Thermal Analysis Techniques, such as Thermogravimetric Analysis (TGA)

No thermogravimetric analysis (TGA) data for this compound was found in the reviewed scientific literature. TGA studies have been conducted on coordination polymers incorporating ligands with pyridinyl moieties, but this is not directly relevant to the thermal stability of the title compound. rsc.org

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, GC)

While specific chromatographic methods for this compound are not detailed, thin-layer chromatography (TLC) is a common technique for monitoring the synthesis of related compounds like 3,4-dihydropyrimidin-2(1H)-ones. nih.gov One source mentions the use of reverse-phase high-performance liquid chromatography (HPLC) for the purity assessment of a dihydropyridone, achieving over 98% purity.

Table 2: Exemplar HPLC Method for a Dihydropyridone Derivative

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

Note: This data is for a related dihydropyridone and not specifically for this compound.

Microscopic and Elemental Analysis Techniques (e.g., SEM, EDS) for Material Characterization

No information regarding the use of scanning electron microscopy (SEM) or energy-dispersive X-ray spectroscopy (EDS) for the material characterization of this compound was found in the surveyed literature. These techniques are generally more applicable to the study of solid-state morphology and elemental composition of materials, and may not be routinely used for the characterization of a small organic molecule unless specific material properties are under investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Spectral Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound, this method provides insights into the electronic structure of its α,β-unsaturated lactam chromophore. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which absorption occurs, and the intensity of these absorptions, are characteristic of the molecule's electronic makeup.

The key structural feature of this compound relevant to its UV-Vis spectrum is the conjugated system formed by the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the lactam ring. This conjugation is responsible for the characteristic electronic transitions observed in the UV region.

The primary electronic transitions expected for this molecule are π → π* and n → π* transitions. cutm.ac.inlibretexts.org The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is typically of high intensity (large molar absorptivity, ε). cutm.ac.in The n → π* transition, which involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital, is generally of much lower intensity. cutm.ac.in

Detailed experimental data for the UV-Vis spectrum of this compound is not extensively reported in the literature, which is not uncommon for specific, non-commercial chemical intermediates. However, based on the analysis of similar α,β-unsaturated carbonyl compounds and dihydropyridinone derivatives, the expected spectral characteristics can be inferred. For instance, studies on various dihydropyrimidinone derivatives show strong absorptions that are influenced by the substituents on the ring system. rsc.orgresearchgate.net

The position of the absorption maximum (λmax) is sensitive to the solvent used for the analysis. An increase in solvent polarity typically results in a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. tanta.edu.eg This is due to the differential stabilization of the ground and excited states by the polar solvent molecules.

While specific experimental values for this compound are not available, a hypothetical data table based on typical values for similar α,β-unsaturated lactams is presented below for illustrative purposes.

| Solvent | λmax (π → π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (π → π) | λmax (n → π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (n → π) |

| Hexane | ~210-230 | > 10,000 | ~300-320 | < 100 |

| Ethanol | ~215-235 | > 10,000 | ~290-310 | < 100 |

This table is illustrative and represents typical values for the chromophore present in the molecule.

Further research involving the synthesis and detailed spectroscopic characterization of this compound would be necessary to establish its precise electronic spectral properties. nih.gov

Advanced Applications of the Dihydropyridinone Scaffold in Medicinal Chemistry and Chemical Biology

Scaffold-Guided Drug Discovery and Design Principles

The dihydropyridinone framework serves as a foundational structure in various drug design strategies, enabling the efficient exploration of chemical space to identify new drug candidates.

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets through judicious modification of its substituents. mdpi.comresearchgate.net Dihydropyridine-based ring systems are considered privileged structures in drug design because they are integral components of numerous therapeutic agents with a broad spectrum of pharmacological activities. researchgate.netnih.gov These scaffolds are found in drugs used as antimicrobial, anticancer, antihypertensive, and anti-inflammatory agents. nih.govresearchgate.net The dihydropyridinone core, as a close structural relative, shares these characteristics. Its ability to present substituents in a well-defined three-dimensional arrangement allows it to interact with diverse protein families, making it a valuable starting point for developing new medicines. mdpi.com The interest in scaffolds like dihydropyrimidinones, which are structurally similar to dihydropyridinones, is continually increasing due to their significant biological relevance. nih.gov

Scaffold hopping is a crucial strategy in medicinal chemistry for discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.gov This approach is used to improve compound properties, explore new chemical space, and circumvent existing patents. uniroma1.it The dihydropyridinone scaffold can be employed in this strategy in two primary ways: it can serve as a novel replacement for an existing scaffold in a known drug, or it can be the starting point from which chemists "hop" to other, entirely different core structures. nih.gov For example, the heterocyclic core of an existing drug could be replaced with a 5-methyl-3,4-dihydropyridin-2(1H)-one ring to potentially improve metabolic stability, solubility, or target affinity. This process of replacing a core structure while preserving the spatial orientation of key interacting functional groups is fundamental to identifying new chemotypes with potentially superior pharmacological profiles. unica.it

Fragment-Based Drug Design (FBDD) has become a successful alternative to traditional high-throughput screening (HTS). nih.gov FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. youtube.comyoutube.com

The this compound, with its low molecular weight (111.14 g/mol ), is an ideal candidate for inclusion in a fragment library. Its rigid core structure provides a solid anchor for binding to a target protein, while the inherent functional groups (a lactam) offer points for chemical modification and growth into larger, more complex molecules. youtube.comrsc.org The discovery of a fragment-like hit often marks the beginning of a medicinal chemistry campaign to build upon the scaffold and improve its binding affinity and selectivity. youtube.com

Bioisosterism is the practice of exchanging one chemical group for another with similar physical or chemical properties to enhance a compound's desired biological or physical attributes without drastically changing the chemical structure. wikipedia.org This strategy is widely used to improve potency, alter selectivity, reduce toxicity, or modify the metabolic profile of a lead compound. wikipedia.orgnih.gov

The dihydropyridinone ring can be used as a bioisostere for other cyclic structures, such as phenyl or other heterocyclic rings, within a drug molecule. nih.gov For instance, replacing a flexible acyclic amide-containing moiety with the more rigid dihydropyridinone lactam can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target. Conversely, the lactam functionality within the dihydropyridinone ring can be a bioisosteric replacement for other groups, such as esters or ketones, to modulate properties like metabolic stability against hydrolysis. cambridgemedchemconsulting.com The strategic selection of a heterocycle like dihydropyridinone is critical, as it can influence hydrogen bonding capabilities, electronic properties, and intermolecular interactions. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Dihydropyridinone Derivatives

Understanding how structural modifications to the dihydropyridinone scaffold affect its biological activity is fundamental to optimizing it into a potent and selective drug candidate.

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure and evaluating the effect of these changes on its biological activity. nih.gov For the dihydropyridinone scaffold, this involves placing different chemical groups at various positions on the ring and assessing the impact on target binding and functional activity.

A notable example illustrating these principles is the optimization of 3,4-dihydropyrimidin-2(1H)-one derivatives (a closely related scaffold) as antagonists for the A2B adenosine (B11128) receptor (AdoR). nih.gov In these studies, researchers systematically varied the substituents at positions 4 and 5 of the ring system and measured the resulting binding affinity (Ki) for the receptor. nih.gov

The data revealed critical insights into the molecular recognition of this scaffold. For example, the nature of the ester group at the 5-position had a remarkable effect on ligand affinity. nih.gov Furthermore, the type and position of attachment of heterocyclic substituents at the 4-position were crucial; derivatives with 2-furyl or 3-thienyl groups showed superior affinity, while the 2-thienyl analogue was significantly less active. nih.gov This highlights the sensitivity of the receptor's binding pocket to the precise electronic and steric properties of the substituents. nih.govbiorxiv.org

The following table summarizes SAR data for a series of 3,4-dihydropyrimidin-2(1H)-one derivatives, demonstrating the impact of substituents on binding affinity at the human A2B adenosine receptor. nih.gov

| Compound | R4 Substituent (Position 4) | R5 Substituent (Position 5) | Binding Affinity (Ki, nM) for hA2B AdoR |

| 18a | 2-Furyl | -COOEt | 179.3 |

| 18b | 2-Furyl | -COOiPr | 40.8 |

| 19a | 2-Thienyl | -COOEt | >1000 |

| 19b | 2-Thienyl | -COOiPr | >1000 |

| 20a | 3-Furyl | -COOEt | 57.5 |

| 20b | 3-Furyl | -COOiPr | 100.9 |

| 21a | 3-Thienyl | -COOEt | 23.6 |

| 21b | 3-Thienyl | -COOiPr | 100.1 |

Data sourced from a study on A2B Adenosine Receptor Antagonists. nih.gov The table illustrates how changing the ester group from ethyl (Et) to isopropyl (iPr) at the R5 position and altering the heterocyclic ring at the R4 position significantly modulates binding affinity.

Such systematic studies are essential for rational drug design, as they provide a clear roadmap for optimizing the dihydropyridinone scaffold to achieve high-potency interactions with a specific biological target. researchgate.netnih.gov

Positional Scans of Functionalization (e.g., C3, C4, C6 of the pyridinone ring) and their Influence on Derivative Efficacy

The efficacy of derivatives based on the dihydropyridinone scaffold is highly dependent on the nature and position of various functional groups around the core ring structure. Structure-activity relationship (SAR) studies on analogous scaffolds, such as 1,4-dihydropyridines (DHPs) and pyrido-pyridazinones, reveal that modifications at key positions can dramatically alter biological activity, selectivity, and pharmacokinetic properties.

For 1,4-dihydropyridine (B1200194) derivatives acting as CFTR potentiators, extensive SAR studies have been conducted. nih.govresearchgate.net A panel of 333 felodipine (B1672334) analogs was analyzed to understand the impact of substitutions. researchgate.net These studies demonstrated that the C4 position of the dihydropyridine (B1217469) ring is a critical determinant of activity. Specifically, alkyl substitutions at the para position of a C4-phenyl ring resulted in compounds with significantly reduced activity on Ca2+ channels but potent potentiation effects on various CFTR mutants. nih.govresearchgate.net This highlights the potential to engineer selectivity by modifying this position. Further studies on DHPs showed that introducing a thiophen-2-yl or furanyl ring at the C4-position also yielded effective CFTR potentiators. nih.gov

In a different heterocyclic system, the pyrido-pyridazinone scaffold, SAR exploration for FER tyrosine kinase inhibitors identified the importance of substituents at the C5, C7, and C8 positions. nih.gov An initial 8-Fluoro scaffold was used for derivatization to study the SAR of the C5 substituent. nih.gov Subsequent optimization revealed that introducing a cyano group at the C8 position and a morpholine (B109124) moiety led to compounds with strong cell-free and cellular activity. nih.gov The use of a morpholine isostere, 2-oxa-6-azaspiro[3.3]heptane, also resulted in potent activity, indicating a defined structural requirement at this position for kinase inhibition. nih.gov

These examples from related scaffolds underscore the principle that systematic positional scans are crucial for optimizing the therapeutic potential of dihydropyridinone derivatives. The C4 position is frequently a key modulator of potency and selectivity, while other positions around the heterocyclic ring offer opportunities for fine-tuning activity and physicochemical properties.

Table 1: Influence of Positional Functionalization on Derivative Efficacy in Dihydropyridine-like Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Scaffold | Position | Substitution Type | Influence on Efficacy | Target Class |

|---|---|---|---|---|

| 1,4-Dihydropyridine | C4-phenyl (para) | Alkyl groups | Strong potentiation of CFTR, low activity on Ca2+ channels. nih.govresearchgate.net | CFTR Potentiator |

| 1,4-Dihydropyridine | C4 | Thiophen-2-yl / Furanyl | Effective potentiation of CFTR. nih.gov | CFTR Potentiator |

| Pyrido-pyridazinone | C8 | Cyano group | Increased inhibitory activity. nih.gov | FER Kinase Inhibitor |

| Pyrido-pyridazinone | C5 / C7 | Morpholine / Morpholine isostere | Potent cellular and cell-free activity. nih.gov | FER Kinase Inhibitor |

SAR Case Studies within Specific Target Classes

The dihydropyridinone scaffold and its analogs have been explored as inhibitors and modulators for a diverse range of biological targets. The following case studies illustrate the structure-activity relationships that govern their efficacy in specific target classes.

Protein Tyrosine Kinase Inhibitors

Derivatives of scaffolds related to dihydropyridinones have shown significant promise as protein tyrosine kinase inhibitors. For a series of pyrido-pyridazinone derivatives targeting the FER tyrosine kinase, SAR studies revealed that while an initial lead compound had strong enzyme inhibitory activity (IC50 = 0.5 nM), it suffered from poor solubility and bioavailability. nih.gov Optimization focused on various positions of the scaffold, leading to the discovery that 8-cyano derivatives with a morpholine or a 2-oxa-6-azaspiro[3.3]heptane substituent possessed potent activity. nih.gov Similarly, studies on 1,3,4-thiadiazole (B1197879) derivatives as Abl tyrosine kinase inhibitors found that a series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were potent inhibitors. drugbank.com Molecular docking simulations were used to rationalize the SAR of these inhibitors. drugbank.com The SAR of naphthyridine derivatives as Spleen Tyrosine Kinase (SYK) inhibitors indicated that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, improved compound potency. nih.gov

HIV-1 Reverse Transcriptase Inhibitors

Dihydropyridinone-related structures, specifically dipyridodiazepinones, are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The compound Nevirapine is a potent HIV-1 RT inhibitor, though resistance can emerge from mutations in the enzyme. nih.gov SAR studies on dipyridodiazepinone derivatives showed that an unsubstituted lactam nitrogen and a 2-chloro-8-arylthiomethyl moiety were effective against the Y181C mutant enzyme. nih.gov A preliminary SAR study concluded that a methyl group at the R1 position and a free amide nitrogen were critical for potent activity, likely due to strong interactions with amino acid residues in the RT enzyme. nih.gov Other related scaffolds, such as diarylpyridines, have also been identified as potent NNRTIs, with EC50 values in the low nanomolar range. rsc.org Molecular dynamics simulations of these compounds bound to HIV-1 RT suggested that residues Lys101, Tyr181, Tyr188, Phe227, and Trp229 play important roles in binding. rsc.org

Influenza Endonuclease Inhibitors

The endonuclease activity of the influenza virus PA protein is a key target for antiviral drugs. nih.gov Hydroxypyridinone derivatives have been investigated as inhibitors that function by chelating the two metal ions in the enzyme's active site. escholarship.org SAR studies on these scaffolds have explored the replacement of the carboxylic acid moiety with various metal-binding isosteres to modulate the physicochemical properties of the compounds. escholarship.org Previous research has correlated the acidity (pKa) of the hydroxypyridinone fragment's phenolic proton with its inhibitory activity. escholarship.org In other studies, flavonoids were identified as influenza endonuclease inhibitors, which led to a scaffold-hopping approach to design structurally distinct compounds that mimic the flavonoid structure. rsc.org This effort identified a submicromolar PA inhibitor with low toxicity. rsc.org

α-Glucosidase Inhibitors

α-Glucosidase inhibitors are a therapeutic strategy for managing type II diabetes by delaying carbohydrate absorption. doi.orgnih.gov Dihydropyridine derivatives have been synthesized and screened for their inhibitory activity against α-amylase and α-glucosidase. researchgate.net One study reported dihydropyridine derivatives with good inhibition against both enzymes, with IC50 values in the low micromolar range, comparable to the standard drug acarbose. researchgate.net SAR analysis of other heterocyclic inhibitors, such as indolo[1,2-b]isoquinoline derivatives, showed that all tested compounds had significantly stronger inhibitory activity than acarbose, with the most potent compound being approximately 186 times stronger. nih.gov For a series of hydantoin (B18101) derivatives, SAR analysis indicated that the exchange of methyl or methoxy (B1213986) phenyl groups with electron-withdrawing dioxole derivatives played a significant role in improving α-glucosidase inhibitory activity. nih.gov

CFTR Potentiators

Mutations in the CFTR gene can lead to cystic fibrosis. nih.govresearchgate.net Potentiators are molecules that can rescue the function of mutant CFTR channels. nih.govresearchgate.net A class of 1,4-dihydropyridines (DHPs), originally developed as Ca2+ channel blockers, were identified as effective CFTR potentiators. nih.govresearchgate.net A key challenge is optimizing potency for CFTR while minimizing effects on Ca2+ channels. nih.govresearchgate.net SAR studies on a large panel of felodipine analogs established that substitutions on the C4-phenyl ring are critical for this selectivity. researchgate.net Specifically, alkyl substitutions at the para position of the 4-phenyl ring yield compounds with very low activity on Ca2+ channels but strong potentiation of ΔF508, G551D, and G1349D CFTR mutants. nih.govresearchgate.net Further studies on 1,4-DHP derivatives bearing a thiophen-2-yl and a furanyl ring at the C4-position also identified potent CFTR potentiators, with some compounds having a half-effective concentration in the submicromolar range. nih.gov

Table 2: SAR Case Studies of Dihydropyridinone-Related Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Target Class | Scaffold Example | Key SAR Findings |

|---|---|---|

| Protein Tyrosine Kinase Inhibitors | Pyrido-pyridazinone | 8-cyano and C5/C7 morpholine-like groups enhance potency against FER kinase. nih.gov |

| Naphthyridine | 7-aryl (para-substituted) and 5-aminoalkylamino groups improve potency against SYK. nih.gov | |

| HIV-1 RT Inhibitors | Dipyridodiazepinone | Unsubstituted lactam nitrogen is effective against mutant RT; R1-methyl group is crucial for activity. nih.gov |

| Diarylpyridine | Interactions with Lys101, Tyr181, Tyr188, Phe227, Trp229 are key for binding. rsc.org | |

| Influenza Endonuclease Inhibitors | Hydroxypyridinone | Acidity of the phenolic proton correlates with inhibitory activity; carboxylic acid can be replaced with isosteres. escholarship.org |

| α-Glucosidase Inhibitors | Dihydropyridine | Derivatives show potent inhibition comparable to acarbose. researchgate.net |

| Indolo[1,2-b]isoquinoline | Substituents on the benzene (B151609) ring led to inhibitors much more potent than acarbose. nih.gov | |

| CFTR Potentiators | 1,4-Dihydropyridine | Alkyl substitution at the para-position of the C4-phenyl ring confers selectivity for CFTR over Ca2+ channels. nih.govresearchgate.net |

Dihydropyridinone Scaffold in Chemical Biology Tool Development

Beyond their role as therapeutic scaffolds, dihydropyridinone and related heterocyclic structures are valuable starting points for the development of chemical tools to explore complex biological systems. youtube.com These chemical probes allow for the controlled modulation of protein function and the investigation of cellular pathways. pageplace.denih.gov

Design and Synthesis of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interrogate the function of proteins and pathways within a cellular context. pageplace.denih.gov A potent and selective dihydropyridinone-based inhibitor can be converted into a chemical probe through synthetic modification. A common strategy involves appending a reporter tag (like a fluorophore) or a reactive group for covalent labeling.

For example, in the study of influenza endonuclease inhibitors, a potent inhibitor was used as the starting point to design a fluorescent ligand. nih.gov By attaching a fluorescein (B123965) label to a position on the molecule where SAR studies indicated that hydrophobic groups were well-tolerated, researchers created a high-affinity probe. nih.gov This probe was then used to develop a fluorescence polarization assay, a high-throughput method for identifying new small molecules that bind to the endonuclease active site. nih.gov This demonstrates a clear path from a therapeutic scaffold to a tool for biological discovery. Similarly, a dihydropyridinone derivative could be functionalized with a clickable alkyne or azide (B81097) handle, allowing for its detection and the identification of its binding partners in cells via click chemistry.

Utility in Probing Protein-Protein and Protein-Nucleic Acid Interactions

The dihydropyridinone scaffold can be adapted to create probes for studying complex biomolecular interactions, such as those between proteins or between proteins and nucleic acids. Small-molecule modulators of protein-protein interactions (PPIs) are valuable tools and potential therapeutics. biorxiv.org A dihydropyridinone derivative that binds to one partner of a protein complex could be modified to disrupt or stabilize the interaction, allowing for the study of its downstream consequences.

Furthermore, these scaffolds can be used to create photoaffinity labels to map binding sites. nih.gov By incorporating a photoreactive group, such as a diazirine, onto the dihydropyridinone core, the resulting probe can be activated by UV light to form a covalent bond with its target protein at the binding site. Subsequent proteomic analysis can then identify the precise location of the interaction. This approach is powerful for analyzing even transient interactions. nih.gov For studying protein-nucleic acid interactions, a dihydropyridinone derivative could be tethered to a nucleic acid sequence to probe for proteins that bind to that specific sequence, or it could be used in fluorescence-based assays, like Protein-Induced Fluorescence Enhancement (PIFE), to quantify binding events in real-time. nih.gov

Development of Novel Drug Modalities Leveraging the Dihydropyridinone Scaffold (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system, to specifically degrade target proteins. drugdiscoverytrends.comfrontiersin.org PROTACs are heterobifunctional molecules composed of three parts: a ligand that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. drugdiscoverytrends.com

The modular nature of PROTACs allows for their rational design. nih.gov A dihydropyridinone derivative with demonstrated, high-affinity binding to a disease-relevant protein can serve as the target-binding ligand. By synthetically connecting this dihydropyridinone moiety via an optimized linker to a known E3 ligase binder (such as ligands for VHL or cereblon), a novel PROTAC could be developed. This PROTAC would be designed to bring the target protein into proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. frontiersin.org This event-driven, sub-stoichiometric mechanism offers advantages over traditional occupancy-driven inhibitors and can be used to target proteins previously considered "undruggable." drugdiscoverytrends.comfrontiersin.org

Strategies for Enhanced Cellular Permeability and Targeted Delivery (e.g., "Trojan Horse" Strategy)

A significant challenge in drug development is ensuring that a compound can reach its intracellular or tissue-specific target. The "Trojan Horse" strategy is an innovative approach to overcome biological barriers, such as the cell membrane or the blood-brain barrier, by disguising a drug to facilitate its transport. mdpi.comnih.gov This often involves encapsulating the drug within a nanocarrier or conjugating it to a molecule that is actively transported into cells. nih.govrsc.org

A dihydropyridinone-based therapeutic with poor cellular permeability could benefit from such a strategy. The compound could be loaded into liposomes, nanoparticles, or other nanomedicines that are engineered for targeted delivery. researchgate.net For instance, the surface of the carrier could be decorated with ligands (like folic acid) that bind to receptors overexpressed on cancer cells, thereby directing the dihydropyridinone cargo specifically to the tumor site. nih.gov Another approach involves using cell-penetrating peptides (CPPs) to carry the drug across the cell membrane. nih.gov These strategies aim to maximize the drug concentration at the target site while minimizing exposure and potential side effects in other tissues. nih.gov

Utilization in Agrochemical Synthesis as a Key Intermediate

The dihydropyridinone scaffold, specifically this compound, serves as a crucial building block in the synthesis of several commercially important agrochemicals. Its chemical structure provides a versatile platform for the introduction of various functional groups, leading to the formation of potent herbicides, insecticides, and fungicides. The primary utility of this dihydropyridinone lies in its role as a precursor to chlorinated methylpyridine derivatives, which are key intermediates in the production of a range of active ingredients for crop protection.

The synthetic pathway typically begins with the conversion of this compound to either 2-chloro-5-methylpyridine (B98176) or 2,3-dichloro-5-methylpyridine (B1314173). These chlorinated pyridines then undergo further chemical transformations to yield the final agrochemical products.

Synthesis of Pyridine (B92270) Intermediates

The initial step involves the chlorination of this compound. A patented method describes the synthesis of 2-chloro-5-methylpyridine through a process of halogenation and dehydrohalogenation to form an intermediate, which is then chlorinated. Another key intermediate, 2,3-dichloro-5-methylpyridine, can be selectively synthesized from the same dihydropyridinone precursor using a chlorination reagent in the presence of a Lewis acid catalyst.

Application in Insecticide Synthesis

Chlorinated methylpyridines derived from this compound are instrumental in the production of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine.

Imidacloprid: The synthesis of imidacloprid, a widely used systemic insecticide, involves the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine. 2-chloro-5-chloromethylpyridine is itself synthesized from 2-chloro-5-methylpyridine.

Acetamiprid: Another prominent neonicotinoid, acetamiprid, is also synthesized from 2-chloro-5-chloromethylpyridine. The process involves a reaction with N-cyanoethyl acetimidate.

| Intermediate | Final Product (Insecticide) | Class |

| 2-chloro-5-methylpyridine | Imidacloprid | Neonicotinoid |

| 2-chloro-5-methylpyridine | Acetamiprid | Neonicotinoid |

Application in Herbicide Synthesis

The utility of this compound extends to the synthesis of herbicides, which are used to control unwanted plants.

Fluazifop-butyl: This selective herbicide is used for the control of grass weeds in broad-leaved crops. Its synthesis involves the use of 2-chloro-5-methylpyridine as a key starting material. The methyl group of 2-chloro-5-methylpyridine is further chlorinated to a trichloromethyl group, which is then converted to a trifluoromethyl group, a key step in the synthesis of fluazifop-butyl.

| Intermediate | Final Product (Herbicide) |

| 2-chloro-5-methylpyridine | Fluazifop-butyl |

Application in Fungicide Synthesis

The dihydropyridinone scaffold is also integral to the creation of modern fungicides used to combat fungal infections in crops.

Fluazinam (B131798): The synthesis of the fungicide fluazinam relies on the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). This intermediate is produced from 2,3-dichloro-5-methylpyridine through a fluorination reaction that replaces the hydrogen atoms of the methyl group with fluorine. DCTF is then subjected to amination followed by a coupling reaction to yield fluazinam.

Fluopyram: A newer generation fungicide, fluopyram, is also synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. The synthesis involves a multi-step process, including a key condensation reaction with ethyl cyanoacetate, followed by reduction and amidation steps to form the final product.

| Intermediate | Intermediate | Final Product (Fungicide) |

| This compound | 2,3-dichloro-5-methylpyridine | Fluazinam |

| This compound | 2,3-dichloro-5-methylpyridine | Fluopyram |

Q & A

Basic: What are the established synthetic routes for 5-Methyl-3,4-dihydropyridin-2(1H)-one, and how are they optimized for yield and purity?

Answer:

The compound can be synthesized via catalytic methods or multicomponent reactions. A notable approach involves the catalytic synthesis of intermediates using glycerol-based dichloropropanol and optimized heat/mass transfer techniques, as demonstrated by Yangnong Group, which improves reaction efficiency and scalability . Another method utilizes 4-formylpentanoic acid in a cyclization reaction, yielding a colorless oil that is purified by distillation and validated via H NMR (δ 6.3–1.68) and elemental analysis . Optimization focuses on solvent-free conditions, catalyst selection (e.g., Fe/AlO-SG sol-gel catalysts), and reaction time control to achieve yields >60% .

Basic: What spectroscopic techniques are used to confirm the structure of this compound and its derivatives?

Answer:

Structural validation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example:

- H NMR (400 MHz, CDCl) reveals characteristic peaks at δ 7.85–2.42 for aryl and methyl groups in derivatives .

- C NMR (100 MHz) confirms carbonyl and aromatic carbons (δ 191.0–113.6) .

- HRMS provides exact molecular weights (e.g., 538.1683–538.1684 for a tosylated derivative) with <0.0004 Da deviation .

These methods are critical for distinguishing regioisomers and verifying substituent positions.

Advanced: How do reaction conditions influence the selectivity between pyridinone and pyran derivatives in multicomponent reactions involving this compound?

Answer:

Selectivity in multicomponent reactions (e.g., arylamines, acetylenedicarboxylates, aldehydes, and cyclic 1,3-diketones) depends on:

- Catalyst type : Carbene catalysts favor [3+3] annulation to form dihydropyridinones, while Brønsted acids may promote pyrans .

- Substrate ratios : Excess acetylenedicarboxylate shifts equilibrium toward pyridinones by enhancing carbonyl activation .

- Temperature : Lower temperatures (e.g., 0–25°C) stabilize kinetically controlled pyridinone intermediates, whereas higher temperatures favor thermodynamically stable pyrans .

Advanced: What strategies are employed to enhance catalytic efficiency in the synthesis of dihydropyridinone derivatives under solvent-free conditions?

Answer:

Key strategies include:

- Heterogeneous catalysis : Copper-based heteropolysalts or Fe/AlO-SG sol-gel catalysts improve recyclability and reduce side reactions in Biginelli-type syntheses, achieving 61% yield in 1 hour .

- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing time from hours to minutes while maintaining selectivity .

- Base-controlled annulation : Adjusting pH with ammonium acetate (pH 6.5) optimizes carbene catalyst activity for [3+3] cyclization .

Advanced: How can photoisomerization be utilized to modify the sulfonyl group position in dihydropyridinone derivatives, and what analytical methods validate these structural changes?

Answer:

Photoisomerization (e.g., UV irradiation in CHCl) induces N- to C-sulfonyl migration in derivatives like 3,4,6-triphenyl-5-tosyl-3,4-dihydropyridin-2(1H)-one. This is confirmed by:

- H NMR : Disappearance of NH signals (δ 7.10) and new aromatic splitting patterns .

- X-ray crystallography : Resolves diastereomeric ratios (>95:5 dr) post-recrystallization .

- HRMS : Validates molecular weight consistency (e.g., 572.1293–572.1297 for chlorinated derivatives) .

Basic: What are the key challenges in scaling up the synthesis of this compound from laboratory to industrial scale?

Answer:

Challenges include:

- Mass/heat transfer limitations : Addressed via TRIZ theory-based reactor designs to optimize mixing and temperature gradients .

- Purification complexity : Distillation under reduced pressure (75°C at 5 Torr) is required to isolate the compound from byproducts .

- Catalyst deactivation : Mitigated by using robust supports (e.g., alumina for Fe catalysts) and continuous-flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.